1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the imidazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by cyclization reactions involving glyoxal and ammonia.
Introduction of the bromine atom: Bromination of the imidazole ring is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Formation of the methanamine group: This can be achieved by reductive amination using formaldehyde and a suitable reducing agent.
Conversion to hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents and conditions used in these reactions include:
N-bromosuccinimide (NBS): for bromination.
Trifluoromethyl iodide (CF3I): for trifluoromethylation.
Palladium catalysts: for coupling reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-[4-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride can be compared with other imidazole derivatives, such as:
- 1-(4-bromo-1H-imidazol-2-yl)ethanone
- 1-(4-bromo-1H-imidazol-2-yl)propan-2-ol
- 1-(4-bromo-1H-imidazol-2-yl)butan-2-one
These compounds share the imidazole core structure but differ in the substituents attached to the ring. The presence of the trifluoromethyl group in this compound makes it unique and may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
2763754-73-8 |
---|---|
Molecular Formula |
C5H6BrClF3N3 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.